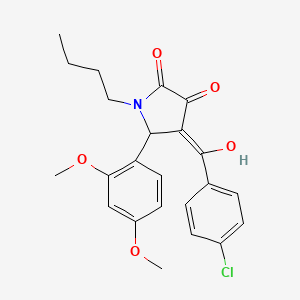

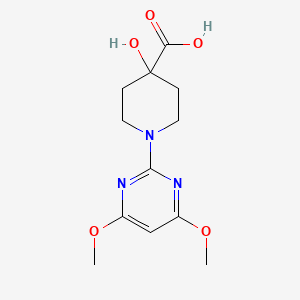

![molecular formula C15H20N2O3 B5438731 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a broader family of azaspiro compounds, which are characterized by their spirocyclic structures incorporating nitrogen atoms. These compounds are of significant interest due to their potential pharmacological properties and their role in various chemical reactions.

Synthesis Analysis

The synthesis of azaspiro compounds often involves intermolecular reactions and the use of specific reagents to achieve the desired spirocyclic framework. Amirani Poor et al. (2018) detailed an intermolecular Ugi reaction involving gabapentin (a related compound) under mild conditions, producing novel azaspiro compounds with good to excellent yields (Amirani Poor et al., 2018). This method exemplifies the synthetic approach to azaspiro derivatives, highlighting the potential versatility and efficiency of generating these compounds.

Molecular Structure Analysis

The molecular structure of azaspiro compounds, including those similar to 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide, is characterized by their unique spiro framework. This structure significantly influences their chemical properties and reactivity. Studies like the one conducted by Konovalova et al. (2014), which utilized X-ray analysis, provide detailed insights into the crystal and molecular structure of related azaspiro compounds, demonstrating the significance of molecular structure analysis in understanding these chemicals (Konovalova et al., 2014).

Chemical Reactions and Properties

Azaspiro compounds participate in various chemical reactions, including acylation and cyclization. The reactivity of these compounds can be influenced by the presence of functional groups and the specific structural configuration of the spiro framework. For example, the study on the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones by Konovalova et al. (2014) demonstrates the specific chemical reactivity associated with azaspiro compounds (Konovalova et al., 2014).

作用機序

Target of Action

The primary target of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide is an enzyme called DprE1 . This enzyme is used by the tuberculosis bacteria to make an important component of their cell wall .

Mode of Action

The compound works by blocking the action of the DprE1 enzyme . This interaction prevents the tuberculosis bacteria from making a crucial component of their cell wall .

Biochemical Pathways

By blocking the DprE1 enzyme, the compound disrupts the biochemical pathway that the tuberculosis bacteria use to grow and multiply . The downstream effects of this disruption are the death of the bacteria or the prevention of their growth and multiplication .

Result of Action

The result of the compound’s action is the killing of the tuberculosis bacteria or the prevention of their growth and multiplication . This outcome is achieved by disrupting the bacteria’s ability to make a crucial component of their cell wall .

特性

IUPAC Name |

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)12-17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRENGLZRYILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)

![2-(1H-benzimidazol-2-yl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5438664.png)

![1-{2-[1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B5438666.png)

![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)

![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)

![N'-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B5438711.png)

![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrrolidine-1-carboxamide](/img/structure/B5438716.png)

![3-methyl-12-pyridin-2-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438737.png)